7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ethyl groups in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an ortho-aminophenol derivative and an appropriate aldehyde or ketone can lead to the formation of the benzoxazine ring. Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology: Its potential biological activity has led to investigations into its use as a pharmacological agent, particularly in the development of new drugs.
Medicine: Research has explored its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s unique properties may be harnessed in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one include other benzoxazine derivatives and heterocyclic compounds with amino and ethyl groups. Examples include:
- 7-(1-aminoethyl)-1,4-dihydro-4-oxoquinoline
- 7-(1-aminoethyl)-1-pyrrolidinyl-1,4-dihydro-4-oxoquinoline
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both amino and ethyl groups. This unique structure confers distinct chemical reactivity and potential biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
7-(1-aminoethyl)-2-ethyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-10-12(15)14-9-5-4-8(7(2)13)6-11(9)16-10/h4-7,10H,3,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXDMHDNLLYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375208-96-0 | |
Record name | 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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